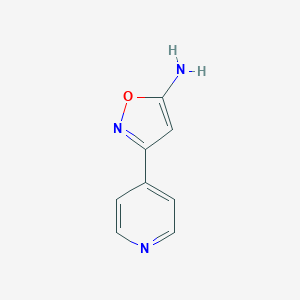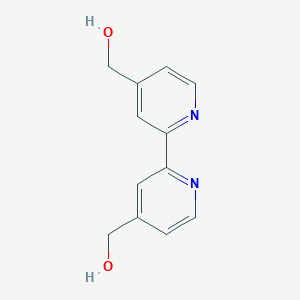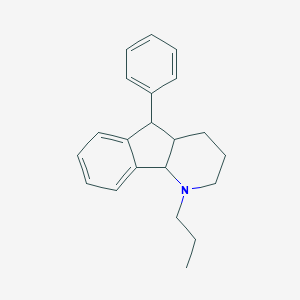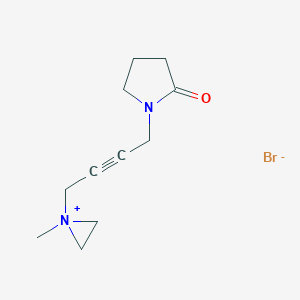
1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide, also known as MPAZB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. MPAZB is a highly reactive and versatile compound that can be synthesized using various methods.
Mechanism Of Action
The mechanism of action of 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide is not well understood. However, studies have shown that 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide can react with various nucleophiles such as amines, alcohols, and thiols, forming covalent bonds. This reactivity is due to the highly electrophilic nature of the aziridinium ion in 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide. The covalent bonding ability of 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide has been exploited in various applications such as the synthesis of polymers and dendrimers.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide are not well understood. However, studies have shown that 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide can inhibit the growth of cancer cells and bacteria. 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide has also been shown to have low toxicity in vitro and in vivo, making it a potential candidate for further research in the field of medicinal chemistry.
Advantages And Limitations For Lab Experiments
The advantages of using 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide in lab experiments include its high reactivity, versatility, and low toxicity. 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide can be used in various applications such as organic synthesis, material science, and medicinal chemistry. The limitations of using 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide in lab experiments include its instability in solution and its potential for explosive decomposition if not handled properly.
Future Directions
There are several future directions for research on 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide. In medicinal chemistry, further studies can be conducted to explore the potential of 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide as a cancer and anti-microbial agent. In material science, further studies can be conducted to explore the potential of 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide as a precursor for the synthesis of various compounds such as polymers, dendrimers, and nanoparticles. In organic synthesis, further studies can be conducted to explore the potential of 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide as a reagent for the synthesis of various compounds such as amino acids, peptides, and heterocycles. Overall, 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide is a highly reactive and versatile compound that has potential applications in various fields of scientific research.
Synthesis Methods
1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide can be synthesized using various methods, including the reaction of 1-methyl-1-(2-oxo-1-pyrrolidinyl)-2-butyn-1-ol with N-bromosuccinimide (NBS) in the presence of a base such as triethylamine. The reaction yields 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide as a white solid with a yield of 60-70%. Another method involves the reaction of 1-methyl-1-(2-oxo-1-pyrrolidinyl)-2-butyn-1-ol with bromine in the presence of a base such as sodium hydroxide. This method yields 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide as a yellow solid with a yield of 50-60%.
Scientific Research Applications
1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide has potential applications in various fields of scientific research. In medicinal chemistry, 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide has also been studied as a potential anti-microbial agent due to its ability to inhibit the growth of bacteria and fungi. In material science, 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide has been studied as a potential precursor for the synthesis of various compounds such as polymers, dendrimers, and nanoparticles. In organic synthesis, 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide has been studied as a potential reagent for the synthesis of various compounds such as amino acids, peptides, and heterocycles.
properties
CAS RN |
106976-63-0 |
|---|---|
Product Name |
1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide |
Molecular Formula |
C11H17BrN2O |
Molecular Weight |
273.17 g/mol |
IUPAC Name |
1-[4-(1-methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one;bromide |
InChI |
InChI=1S/C11H17N2O.BrH/c1-13(9-10-13)8-3-2-6-12-7-4-5-11(12)14;/h4-10H2,1H3;1H/q+1;/p-1 |
InChI Key |
FGEZSBPYCZHQNH-UHFFFAOYSA-M |
SMILES |
C[N+]1(CC1)CC#CCN2CCCC2=O.[Br-] |
Canonical SMILES |
C[N+]1(CC1)CC#CCN2CCCC2=O.[Br-] |
synonyms |
BR 401 A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




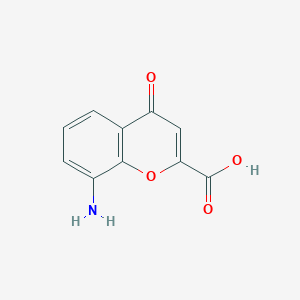
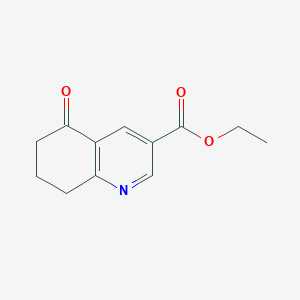
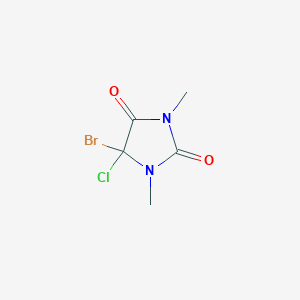
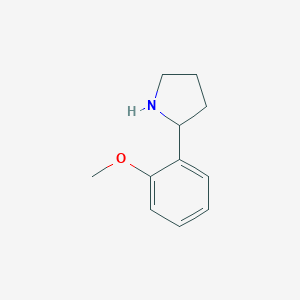
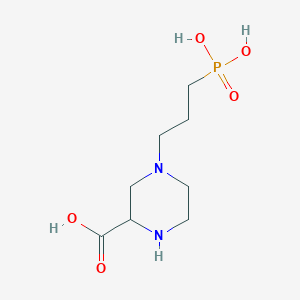
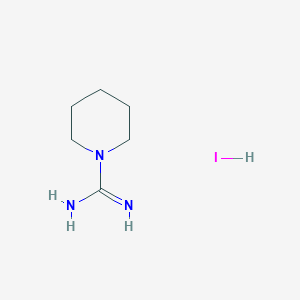
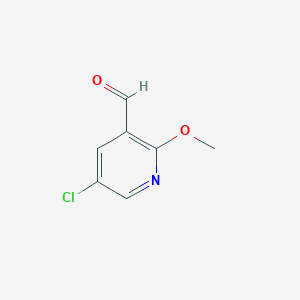
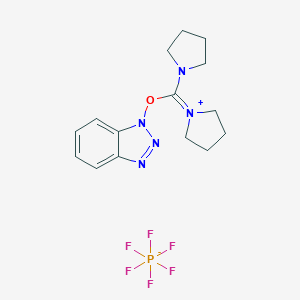
![2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B11812.png)
